3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Beschreibung
Historical Development of Thienopyrazole Research
Thienopyrazoles, a class of heterocyclic compounds featuring fused thiophene and pyrazole rings, have evolved from obscure synthetic curiosities to critically important pharmacophores over the past five decades. Early work in the 1970s focused on their synthesis via cyclization reactions involving thiophene precursors and hydrazine derivatives, primarily to explore their electronic properties and aromatic stability. By the 1990s, researchers began recognizing their potential in medicinal chemistry, particularly after the discovery of thienopyrazole-based kinase inhibitors that modulated pathways relevant to inflammation and cancer.
A pivotal shift occurred in the early 2000s with the identification of thieno[2,3-c]pyrazole derivatives as potent cytotoxic agents. For instance, Tpz-1, a thieno[2,3-c]pyrazole compound, demonstrated selective cytotoxicity against leukemia cells at sub-micromolar concentrations (CC~50~ = 0.19–2.99 μM), showcasing the scaffold’s therapeutic potential. Concurrently, structural modifications, such as the introduction of nitro groups and benzamide side chains, were explored to enhance binding affinity and selectivity. These efforts culminated in the synthesis of derivatives like 3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide, which combines a nitrobenzamide moiety with a 4-phenoxyphenyl-substituted thienopyrazole core.
Significance in Medicinal Chemistry Research
Thienopyrazoles occupy a privileged position in drug discovery due to their structural versatility and multitarget pharmacology. Their significance is underscored by three key attributes:
- Kinase Inhibition : Thienopyrazole derivatives interact with kinases such as p38, CREB, and STAT3, which regulate cell proliferation and apoptosis. For example, Tpz-1 reduced phosphorylation of p38 and STAT3 by 40–60% in HL-60 leukemia cells, implicating kinase modulation as a mechanism of action.
- Cytotoxic Selectivity : Structural analogs exhibit marked selectivity for cancer cells over non-cancerous fibroblasts. The selective cytotoxicity index (SCI) of Tpz-1 exceeded 20 for CCRF-CEM and Ramos cell lines, highlighting the scaffold’s potential for targeted therapies.
- Microtubule Disruption : Certain derivatives destabilize microtubules, impairing mitotic spindle formation. This property, observed in compounds like Tpz-1, aligns with the antimitotic mechanisms of clinically used taxanes and vinca alkaloids.
The incorporation of a nitro group at the benzamide position in this compound may enhance electron-deficient character, potentially improving interactions with hydrophobic kinase domains or DNA minor grooves.
Research Objectives and Scope
This article prioritizes the following research objectives to advance the understanding of this compound:
- Synthetic Optimization : Develop reproducible routes for synthesizing the compound, emphasizing yield improvement and purity validation via techniques such as HPLC and NMR.
- Mechanistic Elucidation : Investigate its effects on kinase signaling pathways (e.g., Akt, ERK) and cytoskeletal components using phosphoproteomics and immunofluorescence microscopy.
- Structure-Activity Relationship (SAR) Analysis : Systematically modify the nitrobenzamide and phenoxyphenyl groups to identify critical pharmacophoric elements. Compare results with existing data on analogs like Tpz-1.
- In Vitro Cytotoxicity Profiling : Evaluate potency across diverse cancer cell lines, with emphasis on leukemia and solid tumors, using assays such as differential nuclear staining (DNS) and Annexin V/PI staining.
The scope excludes clinical translation studies, pharmacokinetic analyses, and toxicological assessments to maintain focus on foundational chemical and biological characterization.
Eigenschaften
IUPAC Name |
3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4S/c29-24(16-5-4-6-18(13-16)28(30)31)25-23-21-14-33-15-22(21)26-27(23)17-9-11-20(12-10-17)32-19-7-2-1-3-8-19/h1-13H,14-15H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVKBAUOCZOLOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the phenoxy ring .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound features a complex structure characterized by the presence of a thieno[3,4-c]pyrazole moiety and a phenoxyphenyl group. Its molecular formula is , with a molecular weight of 458.5 g/mol. The structural uniqueness allows it to interact with biological targets effectively.
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds with nitroaromatic structures often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of nitro-containing compounds can have IC50 values in the low micromolar range against prostate cancer (PC3) and breast cancer (MCF7) cell lines . The mechanism typically involves the formation of reactive intermediates that can damage DNA or disrupt cellular functions.
hERG Channel Activation : 3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has been investigated for its role as a hERG potassium channel activator. This property is crucial in cardiac research as hERG channels are integral to cardiac action potentials. The compound's ability to modulate these channels can provide insights into arrhythmogenesis and potential therapeutic strategies for cardiac conditions .
Fluorescent Probes
Recent advances have highlighted the use of nitroaromatic compounds as fluorescent probes for imaging applications. These compounds can be utilized to visualize hypoxic tumors in cancer research, offering a non-invasive method for monitoring tumor environments and responses to therapies .
Case Study 1: In Vitro Cytotoxicity Assay
A study evaluating the cytotoxic effects of various nitroaromatic compounds revealed that modifications to the aromatic rings significantly influenced their cytotoxic profiles. The following table summarizes the IC50 values for several related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC3 | 1.806 |
| Compound B | MCF7 | 1.808 |
| Compound C | HeLa | 1.793 |
This data underscores the potential of structurally similar compounds to exhibit significant anticancer activity.
Case Study 2: Antimicrobial Evaluation
In another investigation focused on nitrothiophene derivatives, researchers found potent inhibitory effects against various microbial strains at low concentrations. This reinforces the hypothesis that similar nitro-containing structures could demonstrate significant antimicrobial activity.
Wirkmechanismus
The primary mechanism by which 3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide exerts its effects is through the activation of hERG potassium channels. This compound removes the inactivation of these channels, leading to increased current amplitudes. This mechanism is particularly relevant in cardiac research, where hERG channels play a crucial role in shaping the cardiac action potential and influencing its duration .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Thieno[3,4-c]pyrazole Moieties
Example Compound: 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
| Property | Target Compound | Bromo Analog |
|---|---|---|
| Benzamide Substituent | 3-Nitro (-NO₂) | 4-Bromo (-Br) |
| Thienopyrazole Substituent | 4-Phenoxyphenyl (C₆H₅-O-C₆H₄-) | 4-Methylphenyl (C₆H₄-CH₃) |
| Electronic Effects | Strong electron-withdrawing (-NO₂) reduces electron density | Moderate electron-withdrawing (-Br) |
| Steric Effects | Bulky phenoxyphenyl increases steric hindrance | Smaller methyl group minimizes steric effects |
| Potential Applications | Likely higher polarity due to -NO₂ | Bromine may enhance halogen bonding |
Key Findings :
- The nitro group in the target compound increases polarity and reactivity compared to the bromo analog, which may favor interactions in polar environments or electrophilic reactions .
- The phenoxyphenyl substituent’s bulkiness could reduce solubility in non-polar solvents compared to the methylphenyl group .
Benzamide Derivatives with Nitro Substituents
Example Compound : 4-Nitro-N-(3-nitrophenyl)benzamide
Key Findings :
- The target compound’s single nitro group balances reactivity and solubility, making it more versatile for further functionalization.
Heterocyclic Variations: Pyrazole and Triazole Derivatives
Example Compounds :
- N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide
- Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate
Key Findings :
- Triazole derivatives exhibit higher basicity due to additional nitrogen atoms, which could influence protonation-dependent biological activity .
Biologische Aktivität
The compound 3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies, including case studies and research findings.
Antibacterial Activity
The antibacterial potential of nitro-containing compounds has been extensively documented. A study on polysubstituted phenylisoxazoles indicated promising antibacterial activity against Xanthomonas oryzae and Pseudomonas syringae . While direct data on our compound is scarce, its structural similarity to effective antibacterial agents suggests it may possess similar properties.
Case Study 1: In Vitro Cytotoxicity Assay
A recent study evaluated the cytotoxic effects of various nitroaromatic compounds using an MTT assay. Compounds with similar structures to this compound showed varying degrees of cytotoxicity against multiple cancer cell lines. The study reported that modifications to the aromatic rings significantly influenced the cytotoxic profile .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC3 | 1.806 |
| Compound B | MCF7 | 1.808 |
| Compound C | HeLa | 1.793 |
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial activities of nitrothiophene derivatives against E. coli, M. luteus, and A. niger. The results indicated that some derivatives exhibited potent inhibitory effects at low concentrations . This reinforces the hypothesis that similar nitro-containing compounds could demonstrate significant antimicrobial activity.
The proposed mechanism of action for nitroaromatic compounds typically involves reductive activation pathways leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This process is crucial for their antitumor and antibacterial activities .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the preparation of 3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Cyclocondensation : Formation of the thieno-pyrazole core using substituted hydrazines and ketones under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .
- Nitrobenzamide Coupling : Amidation via nucleophilic acyl substitution, typically employing coupling agents like EDCl/HOBt in anhydrous DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹, amide C=O at ~1680 cm⁻¹) .
- NMR : ¹H NMR (aromatic protons at δ 7.2–8.3 ppm, pyrazole protons at δ 5.8–6.5 ppm) and ¹³C NMR (carbonyl at ~165 ppm, nitro group at ~145 ppm) .
- Mass Spectrometry : ESI-MS or FABMS for molecular ion confirmation (e.g., [M+H]⁺ at m/z ~480–500) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin/fluconazole as controls .
- Enzyme Inhibition : Fluorescence-based assays targeting bacterial PPTases or kinases, using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How can conflicting data on biological activity between in vitro and in vivo models be resolved?
- Methodological Answer :
- Metabolic Stability Testing : Use liver microsome assays to assess CYP450-mediated degradation .
- Solubility Optimization : Modify substituents (e.g., replace nitro with trifluoromethyl) to improve bioavailability, guided by logP calculations (e.g., ClogP < 3.5) .
- PK/PD Modeling : Correlate plasma concentration-time profiles with efficacy using compartmental models .
Q. What computational strategies predict binding affinity to bacterial PPTases?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3T73) to identify key interactions (e.g., hydrogen bonds with Arg-124, hydrophobic contacts with Phe-98) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- QSAR Models : Train on analogs (e.g., pyrimidine derivatives) using descriptors like polar surface area and H-bond acceptors .
Q. How can reaction yields be optimized when literature protocols report contradictory conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
